molecular formula C27H22F5N3O5 B1449383 Fmoc-Cit-OPfp CAS No. 1356537-03-5

Fmoc-Cit-OPfp

Cat. No.: B1449383
CAS No.: 1356537-03-5
M. Wt: 563.5 g/mol
InChI Key: QTVBCSPTKLECIJ-UHFFFAOYSA-N
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Description

Fmoc-Cit-OPfp, also known as fluorenylmethyloxycarbonyl-citrulline-pentafluorophenyl ester, is a compound used in peptide synthesis. It is a derivative of citrulline, an amino acid, and is protected by the fluorenylmethyloxycarbonyl group. This compound is particularly useful in solid-phase peptide synthesis, where it serves as a building block for the construction of peptides and proteins.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Fmoc-Cit-OPfp typically involves the protection of the amino group of citrulline with the fluorenylmethyloxycarbonyl group. This is achieved by reacting citrulline with fluorenylmethyloxycarbonyl chloride in the presence of a base such as sodium bicarbonate. The resulting Fmoc-Cit is then reacted with pentafluorophenyl ester to form this compound .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and large-scale reactors to ensure high yield and purity. The reagents and solvents used are typically of high purity to minimize impurities in the final product .

Chemical Reactions Analysis

Types of Reactions: Fmoc-Cit-OPfp undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

The mechanism of action of Fmoc-Cit-OPfp involves the formation of amide bonds through nucleophilic substitution reactions. The pentafluorophenyl ester group is highly reactive towards nucleophiles, allowing for the efficient formation of amide bonds with amino groups. The fluorenylmethyloxycarbonyl group serves as a protecting group for the amino group of citrulline, preventing unwanted side reactions during peptide synthesis. The deprotection of the fluorenylmethyloxycarbonyl group exposes the free amino group, allowing for further reactions .

Comparison with Similar Compounds

    Fmoc-Cit-OH: This compound is similar to Fmoc-Cit-OPfp but lacks the pentafluorophenyl ester group.

    Fmoc-Orn-OPfp: This compound is similar to this compound but contains ornithine instead of citrulline.

Uniqueness: this compound is unique due to its combination of the fluorenylmethyloxycarbonyl protecting group and the pentafluorophenyl ester group. This combination allows for efficient peptide synthesis with minimal side reactions and high yields .

Properties

IUPAC Name

(2,3,4,5,6-pentafluorophenyl) 5-(carbamoylamino)-2-(9H-fluoren-9-ylmethoxycarbonylamino)pentanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H22F5N3O5/c28-19-20(29)22(31)24(23(32)21(19)30)40-25(36)18(10-5-11-34-26(33)37)35-27(38)39-12-17-15-8-3-1-6-13(15)14-7-2-4-9-16(14)17/h1-4,6-9,17-18H,5,10-12H2,(H,35,38)(H3,33,34,37)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QTVBCSPTKLECIJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CCCNC(=O)N)C(=O)OC4=C(C(=C(C(=C4F)F)F)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H22F5N3O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

563.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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